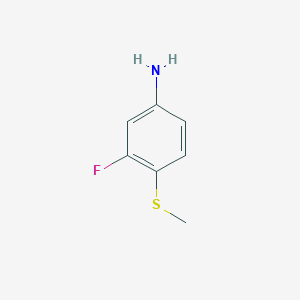

3-Fluoro-4-(methylthio)aniline

概要

説明

3-Fluoro-4-(methylthio)aniline is a useful research compound. Its molecular formula is C7H8FNS and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Theoretical Structural Analysis

- Spectroscopic Properties : Studies on fluoro-substituted anilines, including compounds similar to 3-Fluoro-4-(methylthio)aniline, focus on computing spectroscopic properties using quantum calculations. This research aids in understanding the structural and spectroscopic characteristics of aniline family molecules, which have significant pharmaceutical importance. The analysis involves density functional theory to investigate IR, UV-Visible spectrophotometry, Raman spectrogram, and NMR spectra, providing insights into the molecular structure and spectroscopic properties of these compounds (Aziz, Nadeem, & Anwar, 2018).

Materials Science

- Nonlinear Optical Materials : Research on fluoro-substituted anilines also explores their potential as nonlinear optical (NLO) materials. Vibrational analysis and theoretical studies suggest that these compounds, due to their specific substituents and structure, may exhibit notable NLO properties, which could be beneficial for developing new optical devices (Revathi et al., 2017).

Pharmacology

- Kinase Inhibitors : Fluoro-substituted anilines have been studied for their role as kinase inhibitors. Docking and quantitative structure–activity relationship (QSAR) studies on derivatives of fluoro-substituted anilines have helped analyze their molecular features contributing to high inhibitory activity against c-Met kinase. This research underscores the potential of these compounds in designing effective kinase inhibitors (Caballero et al., 2011).

Electrochemistry

- Polymerization and Electrochemical Behavior : The electrochemical behavior and polymerization of fluoro-substituted anilines, including studies on monomers like 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, have been explored. These studies investigate the polymers obtained via electrochemical polymerization, offering insights into the materials' properties and potential applications in conductive polymers (Cihaner & Önal, 2002).

Environmental Science

- Biodegradation : Research into the biodegradation of fluoroanilines by specific strains of bacteria highlights the environmental impact and degradation potential of these compounds. This is crucial for understanding how fluoro-substituted pollutants can be biologically decomposed, reducing their environmental footprint (Amorim et al., 2013).

Safety and Hazards

The safety information for 3-Fluoro-4-(methylthio)aniline indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

作用機序

Target of Action

It is known that this compound belongs to the class of organic compounds known as aminotoluenes , which are aromatic compounds containing a benzene ring, a single methyl group, and one amino group. These compounds are often used in the synthesis of other complex organic compounds .

Mode of Action

It is known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound can act as a boron reagent, participating in carbon–carbon bond-forming reactions under mild and functional group tolerant conditions .

Biochemical Pathways

As a participant in sm cross-coupling reactions, this compound can contribute to the formation of new carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It is known that this compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 2.12 .

Result of Action

As a participant in sm cross-coupling reactions, this compound can contribute to the formation of new carbon–carbon bonds, which can lead to the synthesis of new organic compounds .

特性

IUPAC Name |

3-fluoro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMOEJCBXYTAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

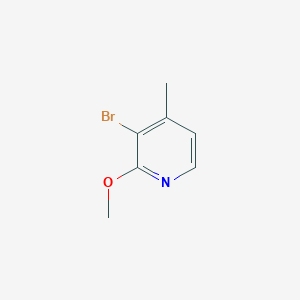

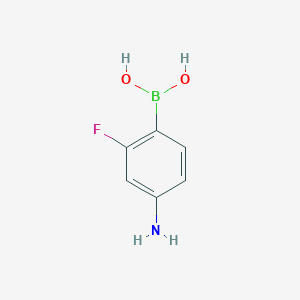

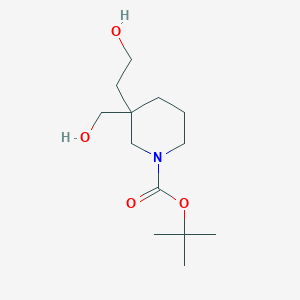

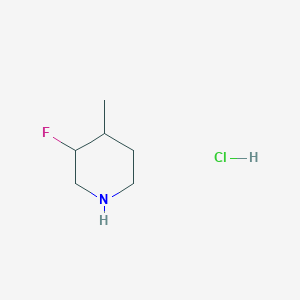

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)